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Introduction

Citral, a monoterpene aldehyde comprising the isomers geranial and neral, is a primary

component of lemongrass essential oil and is also found in the oils of lemon, orange, and lime.

[1][2] Recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), citral is
widely utilized as a flavoring agent in the food and beverage industry.[1][3] Beyond its aromatic

properties, extensive research has demonstrated citral's potent, broad-spectrum antimicrobial

activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, making

it a promising natural compound for the development of active food packaging.[1][4][5]

The application of citral in food packaging aims to inhibit the growth of spoilage and

pathogenic microorganisms, thereby extending the shelf life and enhancing the safety of food

products.[1][6] However, citral's high volatility, low water solubility, and susceptibility to

degradation under certain environmental conditions present challenges for its direct

application.[7][8] To overcome these limitations, delivery systems such as nanoemulsions,

nanostructured lipid carriers (NLCs), and microencapsulation have been developed to improve

its stability, controlled release, and overall efficacy in packaging materials.[7][9][10]

This document provides detailed application notes, summarizes key quantitative data on

citral's antimicrobial efficacy, and outlines experimental protocols for incorporating and

evaluating citral in antimicrobial food packaging systems.
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Application Notes
Antimicrobial Spectrum: Citral exhibits significant inhibitory effects against common

foodborne pathogens and spoilage microorganisms, including Escherichia coli,

Staphylococcus aureus, Listeria monocytogenes, Salmonella typhimurium, Cronobacter

sakazakii, and various fungal species like Aspergillus niger and Penicillium species.[1][6][11]

[12]

Mechanism of Action: The primary antimicrobial mechanism of citral involves disrupting the

microbial cell membrane, leading to a loss of structural integrity, increased permeability, and

leakage of intracellular components like ATP.[1][11][13] This disruption dissipates the proton-

motive force, inhibits respiratory enzymes, and ultimately leads to cell death.[9][13]

Delivery Systems: Due to its volatile and hydrophobic nature, encapsulating citral is a highly

effective strategy.

Nanoemulsions: Incorporating citral into nanoemulsions enhances its dispersibility in

hydrophilic polymer matrices (like gelatin or chitosan) and provides a controlled release,

improving long-term antimicrobial activity.[10][14]

Nanostructured Lipid Carriers (NLCs): Encapsulation in NLCs significantly improves

citral's antimicrobial effect, with studies showing lower Minimum Inhibitory Concentration

(MIC) and Minimum Bactericidal Concentration (MBC) values compared to citral
emulsions.[9]

Microencapsulation (Spray Drying): This technique protects citral from degradation due to

heat, light, and oxygen, allowing for its incorporation as a stable powder into packaging

films.[7][15][16]

Synergistic Effects: The antimicrobial activity of citral can be enhanced when used in

combination with other natural antimicrobials, such as eugenol or thymol.[1][3] This

synergistic action can broaden the antimicrobial spectrum and reduce the required

concentration of individual compounds.

Food Applications: Citral-incorporated packaging has shown potential for preserving a range

of food products, including meat, fish, fruits, and vegetables, by effectively reducing microbial

loads and delaying oxidative processes.[6][17]
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Quantitative Data Summary
The antimicrobial efficacy of citral has been quantified using various metrics. The following

tables summarize representative data from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Citral against Various Microorganisms

Microorganism Strain MIC Value Reference

Escherichia coli ATCC 25922

>2000 µg/mL

(emulsion), 1000

µg/mL (NLCs)

[9]

Staphylococcus

aureus
ATCC 25923

500 µg/mL (emulsion),

250 µg/mL (NLCs)
[9]

Staphylococcus

aureus
- 0.25 mg/mL [17]

Bacillus cereus ATCC 11778
250 µg/mL (emulsion),

125 µg/mL (NLCs)
[9]

Cronobacter sakazakii ATCC 29544 0.54 mg/mL [3][11]

Cronobacter sakazakii Isolate CS 2, CS 3 0.27 mg/mL [3][11]

Vibrio

parahaemolyticus
ATCC 17802 100 µg/mL [18]

Candida albicans ATCC 10231
500 µg/mL (emulsion),

250 µg/mL (NLCs)
[9]

Aspergillus niger - 7.812 µL/mL [12]

Botrytis cinerea - 15.624 µL/mL [12]

Table 2: Bactericidal and Fungicidal Activity of Citral

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b094496?utm_src=pdf-body
https://www.benchchem.com/product/b094496?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5615871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5615871/
https://pubmed.ncbi.nlm.nih.gov/38246026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5615871/
https://www.mdpi.com/2079-6382/12/11/1608
https://pmc.ncbi.nlm.nih.gov/articles/PMC4945043/
https://www.mdpi.com/2079-6382/12/11/1608
https://pmc.ncbi.nlm.nih.gov/articles/PMC4945043/
https://www.researchgate.net/figure/Minimum-inhibitory-concentrations-MICs-of-citral-against-different-strains-of-Vibrio_tbl2_332654734
https://pmc.ncbi.nlm.nih.gov/articles/PMC5615871/
https://www.mdpi.com/2310-2861/9/12/930
https://www.mdpi.com/2310-2861/9/12/930
https://www.benchchem.com/product/b094496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microorganism Parameter
Concentration
/ Condition

Result Reference

Escherichia coli Log Reduction
20% citral

coating

2.1 - 3.8 log

reduction
[1][3][4]

Staphylococcus

aureus
Log Reduction

20% citral

coating
4.3 log reduction [1][3][4]

Acinetobacter

baumannii

(MDR)

Zone of Inhibition - 17 - 80 mm [3]

Acinetobacter

baumannii

(MDR)

MBC 0.3% v/v - [3]

Cronobacter

sakazakii
Biofilm Inhibition

225 µM citral at

25°C

67.1% - 70.1%

inhibition
[3]

Penicillium

italicum
Fungal Inhibition

Pectin film with

microencapsulat

ed citral

42-68% inhibition [7][15]

Colletotrichum

gloeosporioides
Fungal Inhibition

Pectin film with

microencapsulat

ed citral

42-68% inhibition [7][15]

Experimental Protocols
Protocol 1: Preparation of Citral-Nanoemulsion-
Incorporated Chitosan Film
This protocol is adapted from methodologies involving the preparation of nanoemulsions for

incorporation into biopolymer films.[10]

1. Materials:

Chitosan (food grade)
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Acetic acid

Glycerol (plasticizer)

Citral

Tween 80 (surfactant)

Distilled water

2. Procedure:

Preparation of Chitosan Solution (Film Matrix):

Dissolve 2g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring

for 6 hours at room temperature until fully dissolved.

Add 0.5 mL of glycerol as a plasticizer and stir for another 30 minutes.

Filter the solution to remove any undissolved particles.

Preparation of Citral Nanoemulsion:

Prepare the oil phase by mixing citral and Tween 80 at a specific ratio (e.g., 1:1 w/w).

Add the oil phase dropwise to distilled water under high-speed homogenization (e.g.,

10,000 rpm for 10 minutes) to form a coarse emulsion.

Further reduce the droplet size by ultrasonication or high-pressure homogenization to

obtain a stable, translucent nanoemulsion.

Incorporation and Casting:

Add the desired amount of citral nanoemulsion (e.g., 1% w/w based on chitosan) to the

chitosan solution.

Stir the mixture for 1 hour to ensure homogeneous distribution.
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Pour a specific volume (e.g., 40 mL) of the final film-forming solution onto a level petri dish

(e.g., 90 mm diameter).

Dry the cast film in an oven at a controlled temperature (e.g., 40°C) for 24-48 hours.

Peel the dried film from the plate and store it in a desiccator for further analysis.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This is a standard method for assessing the antimicrobial activity of a compound.[9][19]

1. Materials:

96-well microtiter plates

Test microorganism (e.g., E. coli ATCC 25922)

Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

Citral stock solution (dissolved in a suitable solvent like DMSO or ethanol, if necessary)

Sterile pipette tips and multichannel pipette

Incubator

2. Procedure:

Add 100 µL of sterile broth to all wells of a 96-well plate.

Add 100 µL of the citral stock solution to the first well of each row to be tested.

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second,

mixing, then transferring 100 µL from the second to the third, and so on, down the row.

Discard 100 µL from the last well.

Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approximately

1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration
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of approximately 5 x 10⁵ CFU/mL in the wells.

Add 100 µL of the diluted microbial suspension to each well.

Include a positive control (broth + inoculum, no citral) and a negative control (broth only).

Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for

18-24 hours.

Determine the MIC as the lowest concentration of citral that completely inhibits visible

microbial growth.

Protocol 3: Evaluation of Antimicrobial Activity by Agar
Disc Diffusion (Zone of Inhibition)
This qualitative method is used to assess the antimicrobial activity of leachable substances

from a packaging film.[20][21]

1. Materials:

Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

Test microorganism

Sterile swabs

Citral-incorporated film samples (cut into discs of a specific diameter, e.g., 6 mm)

Control film (without citral)

Sterile forceps

Incubator

2. Procedure:

Prepare a standardized microbial suspension (0.5 McFarland).
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Dip a sterile swab into the suspension and rotate it against the side of the tube to remove

excess liquid.

Evenly inoculate the entire surface of an agar plate by swabbing in three different directions.

Using sterile forceps, place a disc of the citral-incorporated film onto the center of the

inoculated agar plate. Gently press the disc to ensure complete contact with the agar.

Place a control film disc on a separate, similarly inoculated plate.

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around

the film disc. A larger zone indicates greater antimicrobial activity.[19]
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Caption: Proposed antimicrobial mechanism of action for citral.
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1. Prepare Film-Forming Solution
(e.g., Chitosan in Acetic Acid)

3. Homogenize Polymer Solution
with Citral Nanoemulsion

2. Prepare Citral Delivery System
(e.g., Nanoemulsion)

4. Cast the Solution onto a
Level Surface

5. Dry the Film under
Controlled Conditions

6. Peel and Store the
Antimicrobial Film

7. Test Antimicrobial Efficacy
(e.g., Zone of Inhibition)

Click to download full resolution via product page

Caption: Experimental workflow for preparing and testing citral-loaded antimicrobial film.
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Caption: Logical relationship for citral's use in active food packaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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